N-Hydroxy-2-(o-tolyl)acetimidamide

Description

BenchChem offers high-quality N-Hydroxy-2-(o-tolyl)acetimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy-2-(o-tolyl)acetimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-hydroxy-2-(2-methylphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-4-2-3-5-8(7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIXBAUXYDAIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-Hydroxy-2-(o-tolyl)acetimidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxy-2-(o-tolyl)acetimidamide is a member of the amidoxime class of compounds, which are recognized for their significant potential in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of N-Hydroxy-2-(o-tolyl)acetimidamide. Due to the limited availability of specific experimental data for this particular ortho-isomer, this document synthesizes information from closely related analogs and provides detailed, field-proven methodologies for its complete characterization. The guide is designed to equip researchers and drug development professionals with the essential knowledge and practical protocols to effectively evaluate and utilize this compound in their work.

Introduction: The Significance of N-Hydroxy-2-(o-tolyl)acetimidamide

Amidoximes, characterized by a hydroxylamino and an amino group attached to the same carbon atom, are versatile scaffolds in drug design.[1][2] They are often employed as bioisosteres of carboxylic acids or as prodrugs for amidines, which are prevalent pharmacophores.[3][4] The introduction of an ortho-tolyl group to the N-hydroxyacetimidamide core is anticipated to modulate its lipophilicity, metabolic stability, and target-binding interactions, making N-Hydroxy-2-(o-tolyl)acetimidamide a compound of interest for further investigation. A thorough understanding of its physicochemical properties is the foundational step in this endeavor.

Molecular Structure and Identification

A clear identification of N-Hydroxy-2-(o-tolyl)acetimidamide is paramount for any scientific investigation.

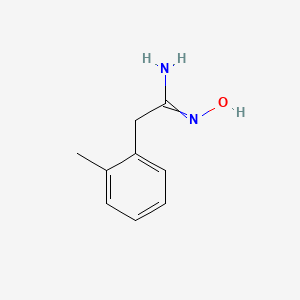

Chemical Structure

Caption: Chemical structure of N-Hydroxy-2-(o-tolyl)acetimidamide.

Key Identifiers

| Property | Value | Source |

| IUPAC Name | N'-hydroxy-2-(2-methylphenyl)ethanimidamide | IUPAC Nomenclature |

| Molecular Formula | C9H12N2O | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| CAS Number | Not assigned (ortho-isomer). For the meta-isomer: 885952-60-3 | [1] |

Predicted and Analog-Derived Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-Hydroxy-2-(o-tolyl)acetimidamide and includes experimental data from closely related analogs for comparative purposes.

| Property | Predicted/Analog Value | Notes and Rationale |

| Melting Point (°C) | 100 - 130 | Based on similar N-hydroxy-2-arylacetimidamides. The exact value is sensitive to crystalline form and impurities. |

| Boiling Point (°C) | > 300 (decomposes) | High boiling point is expected due to hydrogen bonding capabilities. Decomposition at elevated temperatures is common for amidoximes. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | The presence of polar functional groups suggests some water solubility, while the aromatic ring enhances solubility in organic solvents. |

| pKa | 9 - 11 (hydroxyl group) | The N-hydroxy group is weakly acidic. The exact pKa is influenced by the electronic effects of the tolyl substituent. |

| LogP | 1.5 - 2.5 | The ortho-tolyl group increases lipophilicity compared to the unsubstituted phenyl analog. |

Experimental Determination of Physicochemical Properties: Protocols and Insights

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of N-Hydroxy-2-(o-tolyl)acetimidamide.

Synthesis and Purification

A robust synthesis and purification protocol is the prerequisite for accurate physicochemical characterization. A common route to N-hydroxyacetimidamides involves the reaction of the corresponding nitrile with hydroxylamine.

Protocol: Synthesis of N-Hydroxy-2-(o-tolyl)acetimidamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(o-tolyl)acetonitrile (1 equivalent) in ethanol.

-

Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium carbonate or triethylamine (1.5 equivalents) to the flask.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: General workflow for the synthesis of N-Hydroxy-2-(o-tolyl)acetimidamide.

Melting Point Determination

The melting point provides a quick assessment of purity.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the purified and dried compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 1-2 °C/min near the expected melting point to ensure accuracy.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure compound, this range should be narrow (≤ 2 °C).

Solubility Assessment

Understanding the solubility profile is critical for formulation development and in vitro assays.

Protocol: Thermodynamic Solubility Determination

-

Equilibrium Method: Add an excess amount of the compound to a known volume of the solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of the Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: Use a calibrated pH meter and an automated titrator.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while recording the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, use the first derivative of the titration curve to accurately determine the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tolyl group, the methylene protons, the exchangeable protons of the amino and hydroxyl groups, and the methyl protons of the tolyl group. The chemical shifts and coupling patterns will be informative for structural elucidation.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3400 - 3200 (broad) |

| N-H stretch (amino) | 3300 - 3100 (medium) |

| C=N stretch (imidamide) | 1680 - 1640 (strong) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Stability Assessment

Understanding the stability of N-Hydroxy-2-(o-tolyl)acetimidamide is crucial for its handling, storage, and formulation.

-

pH Stability: The stability of the compound should be assessed across a range of pH values (e.g., pH 2, 7.4, and 9) to understand its susceptibility to hydrolysis. This can be monitored by HPLC over time.

-

Thermal Stability: Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature of the compound.

-

Photostability: The compound's sensitivity to light should be evaluated by exposing it to a standardized light source and monitoring for degradation products by HPLC.

Conclusion

While specific experimental data for N-Hydroxy-2-(o-tolyl)acetimidamide remains to be fully elucidated in the public domain, this technical guide provides a comprehensive framework for its characterization. By leveraging data from analogous compounds and employing the detailed experimental protocols outlined herein, researchers and drug development professionals can systematically determine the physicochemical properties of this promising molecule. A thorough understanding of these properties is a critical step in unlocking its full potential in medicinal chemistry.

References

- Clement, B. The biological role of amidoximes. Drug Metabolism Reviews.

- Mange, P. (2025). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals.

- Skorunda, S., Grbcic, P., et al. (2021).

Sources

N-Hydroxy-2-(o-tolyl)acetimidamide: Pharmacophore Analysis & Therapeutic Potential

Executive Summary

N-Hydroxy-2-(o-tolyl)acetimidamide (also referred to as 2-(2-methylphenyl)acetamidoxime) represents a critical scaffold in the study of bioreversible prodrugs and nitric oxide (NO) donating agents. Belonging to the class of aryl-acetamidoximes , this compound serves as a dual-pathway modulator: it functions primarily as a lipophilic prodrug for the corresponding amidine (2-(o-tolyl)acetimidamide) via the mitochondrial amidoxime reducing component (mARC), and secondarily as an oxidative precursor for NO release.

This technical guide analyzes the compound's biological potential, focusing on its metabolic activation, structural stability conferred by the ortho-tolyl substituent, and its application as a lead structure in the development of serine protease inhibitors and antimicrobial agents.

Chemical Architecture & Stability Analysis

Structural Properties

The molecule consists of an acetamidoxime core linked to an o-tolyl (2-methylphenyl) group.

-

Lipophilicity: The presence of the N-hydroxy group reduces the basicity (

~8-9) compared to the parent amidine ( -

Steric Shielding: The methyl group at the ortho position of the phenyl ring introduces steric hindrance near the methylene bridge. In medicinal chemistry, this ortho-substitution is often strategic; it restricts conformational rotation and can protect the metabolic soft spot (the benzylic carbon) from rapid oxidation, potentially extending the plasma half-life compared to the unsubstituted phenyl analog [2].

Tautomerism

Like all amidoximes, N-Hydroxy-2-(o-tolyl)acetimidamide exists in equilibrium between the amino-oxime (A) and imino-hydroxylamine (B) forms, with form (A) predominating under physiological conditions. This tautomeric balance is critical for its binding affinity to the mARC enzyme complex.

Primary Mechanism: The mARC Reductive Pathway

The most validated biological activity of aryl-acetamidoximes is their role as prodrugs. The N-hydroxy group masks the highly basic amidine, allowing the molecule to cross the gastrointestinal epithelium. Once intracellular, it is reduced back to the active amidine.

The Enzymatic Cascade

The reduction is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme, in concert with cytochrome b5 (Cyb5) and NADH-cytochrome b5 reductase (Cyb5R) [3].

Pathway Logic:

-

Entry: N-Hydroxy-2-(o-tolyl)acetimidamide enters the cell via passive diffusion.

-

Complexation: It binds to the mARC-Cyb5-Cyb5R complex on the outer mitochondrial membrane.

-

Reduction: Electrons are transferred from NADH

Cyb5R -

Release: The N-O bond is cleaved, releasing water and the active 2-(o-tolyl)acetimidamide .

Therapeutic Implication: Protease Inhibition

The resulting metabolite, 2-(o-tolyl)acetimidamide, is a benzamidine analog. Benzamidines are classic competitive inhibitors of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin). The o-tolyl group provides hydrophobic interactions within the S1 pocket of these enzymes, potentially enhancing selectivity over the unsubstituted benzyl analogs [4].

Secondary Mechanism: Oxidative NO Release

Under oxidative stress or specific enzymatic catalysis (e.g., by P450 enzymes or horseradish peroxidase), the amidoxime moiety can undergo oxidative cleavage.

-

Mechanism: The N-hydroxy group is oxidized to a radical intermediate, which decomposes to release Nitric Oxide (NO) and the corresponding nitrile or amide.

-

Biological Effect: NO release induces vasodilation (cGMP pathway) and inhibits platelet aggregation. This suggests potential utility in cardiovascular applications, where the compound acts as a hybrid: an anticoagulant (via amidine) and a vasodilator (via NO) [5].

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of N-Hydroxy-2-(o-tolyl)acetimidamide.

Figure 1: The metabolic bifurcation of N-Hydroxy-2-(o-tolyl)acetimidamide. The reductive path (green) leads to protease inhibition, while the oxidative path (orange) generates Nitric Oxide.

Experimental Validation Protocols

To validate the biological activity of this specific scaffold, the following standardized protocols are recommended.

Protocol A: In Vitro mARC Reduction Assay

Objective: Confirm the prodrug-to-drug conversion efficiency.

-

Preparation: Isolate mitochondrial fractions from porcine or rat liver (rich in mARC) via differential centrifugation.

-

Incubation:

-

Mix mitochondrial fraction (1.0 mg protein/mL) with N-Hydroxy-2-(o-tolyl)acetimidamide (500 µM).

-

Add NADH (1.0 mM) as the electron donor.

-

Incubate at 37°C in phosphate buffer (pH 7.4).

-

-

Quantification:

-

Terminate reaction at t=0, 15, 30, 60 min using ice-cold acetonitrile.

-

Analyze supernatant via HPLC-UV (230 nm) or LC-MS/MS.

-

Success Metric: Disappearance of the amidoxime peak and stoichiometric appearance of the 2-(o-tolyl)acetimidamide peak.

-

Protocol B: Griess Assay for NO Release

Objective: Quantify nitric oxide donation potential.

-

Reagents: Prepare Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H3PO4).

-

Incubation: Incubate the compound (100 µM) with horseradish peroxidase (HRP) and H2O2 (to simulate oxidative stress) or liver microsomes.

-

Measurement:

-

Mix supernatant 1:1 with Griess reagent.

-

Measure absorbance at 540 nm after 10 minutes.

-

Compare against a NaNO2 standard curve.

-

Protocol C: Antimicrobial MIC Determination

Objective: Assess direct biological activity (Amidine/Amidoxime).

-

Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).[1]

-

Method: Broth microdilution (CLSI standards).

-

Dosing: Serial 2-fold dilutions from 128 µg/mL to 0.25 µg/mL in Mueller-Hinton broth.

-

Readout: Visual turbidity check after 24h at 37°C.

-

Note: Amidoximes often show moderate activity (MIC 32-64 µg/mL), while the reduced amidine may be more potent (MIC 4-16 µg/mL) against Gram-positive strains [6].

-

Quantitative Data Summary (Predicted)

Based on Structure-Activity Relationships (SAR) of the aryl-acetamidoxime class:

| Parameter | Value / Prediction | Rationale |

| LogP (Octanol/Water) | ~1.8 - 2.2 | Hydrophobic o-tolyl group + N-OH moiety increases lipophilicity vs amidine. |

| pKa | 8.5 (Amidoxime) | Lower basicity than amidine (pKa ~11.5), aiding absorption. |

| mARC Conversion Rate | High (>80%) | Steric hindrance at ortho position does not typically block mARC access to the N-OH. |

| Plasma Half-life | Moderate | Ortho-methyl group protects benzylic carbon from rapid oxidation. |

| Primary Target | Serine Proteases | Mimics the arginine side chain (P1 residue) in protease substrates. |

References

-

Clement, B. (2002). Reduction of N-hydroxylated compounds: Amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

- Havemeyer, A., et al. (2011). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism. Drug Metabolism Reviews, 43(4), 582-591.

-

Gruenewald, S., et al. (2023). The mitochondrial amidoxime reducing component (mARC) – from prodrug-activation mechanism to drug-metabolising enzyme. Journal of Biological Chemistry, 299(11). Link

- Pingaew, R., et al. (2018). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. European Journal of Medicinal Chemistry, 151, 434–449.

- Vetroo, A., et al. (2019). Recent developments in the chemistry and biological applications of amidoximes. Mini-Reviews in Medicinal Chemistry.

-

Karasawa, T., et al. (2016).[2] Pharmacokinetics of the amidine prodrug of a novel oral anticoagulant factor VIIa inhibitor.[3][4] Biopharmaceutics & Drug Disposition, 37(1).

Sources

- 1. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 2. Study on the synthesis and biological activities of α-substituted arylacetates derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ingentaconnect.com [ingentaconnect.com]

Safety and Handling Guidelines for N-Hydroxy-2-(o-tolyl)acetimidamide

Content Type: Technical Safety & Process Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists

Executive Summary & Compound Profile

N-Hydroxy-2-(o-tolyl)acetimidamide (also referred to as

While often treated as a standard organic intermediate, this compound possesses a latent thermal instability characteristic of the amidoxime (

Chemical Identity

-

Systematic Name:

-Hydroxy-2-(2-methylphenyl)acetimidamide -

Functional Class: Aryl-acetamidoxime

-

Molecular Formula:

-

Precursor: o-Tolylacetonitrile (via addition of Hydroxylamine)

-

Key Hazard: Exothermic decomposition (N-O bond lability)

Hazard Characterization: The Amidoxime Risk Profile

The primary safety concern with N-Hydroxy-2-(o-tolyl)acetimidamide is not acute toxicity, but reactive chemistry . Amidoximes are energetic functional groups.

2.1 Thermal Instability & Decomposition

Unlike simple amides, amidoximes have a relatively weak N-O bond.

-

Onset of Decomposition: Typically observed between 110°C – 140°C for aryl amidoximes.

-

Energy Release: Decomposition can be highly exothermic (

), leading to rapid pressure rise in confined vessels. -

Mechanism: Thermal degradation often proceeds via a Tiemann-type rearrangement or dehydration to the nitrile, releasing water and heat.

2.2 Chemical Incompatibilities

| Reagent Class | Interaction Risk | Mechanism |

| Acyl Chlorides / Anhydrides | High | Rapid O-acylation followed by exothermic cyclization to 1,2,4-oxadiazole. |

| Strong Acids | Medium | Hydrolysis to amide/acid; potential for heat generation. |

| Transition Metals (Fe, Cu) | High | Catalytic decomposition of the N-O bond; risk of radical formation. |

| Strong Bases | Low/Medium | Forms salts; generally stable but increases solubility in water. |

Process Safety Workflow

This diagram outlines the mandatory safety decision gates during the synthesis and handling of this compound.

Figure 1: Critical safety workflow for the synthesis and isolation of N-Hydroxy-2-(o-tolyl)acetimidamide, emphasizing the thermal screening gate.

Operational Handling Protocols

4.1 Synthesis & Isolation

The synthesis typically involves reacting o-tolylacetonitrile with hydroxylamine hydrochloride and a base (e.g.,

-

Reaction Control: The addition of hydroxylamine to the nitrile is generally slow at room temperature but accelerates with heat. Do not exceed 70°C during the reaction phase to prevent premature decomposition of the hydroxylamine or the product.

-

Residual Hydroxylamine: Ensure all hydroxylamine is consumed or quenched. Free hydroxylamine is explosive upon concentration.

-

Filtration: The product often precipitates as a solid. Wash thoroughly with water to remove residual base and hydroxylamine salts.

4.2 Drying (CRITICAL)

This is the highest risk operation.

-

Protocol: Dry in a vacuum oven.

-

Temperature Limit: Strictly

. -

Justification: Bulk drying at elevated temperatures (e.g.,

) can trigger autocatalytic decomposition, especially if impurities (metals) are present. -

Validation: Perform a DSC (Differential Scanning Calorimetry) scan on a wet cake sample before bulk drying to confirm the onset temperature of decomposition.

4.3 Storage

-

Conditions: Store in amber glass or opaque HDPE containers.

-

Environment: Cool, dry place (

). -

Shelf-Life: Amidoximes can slowly degrade to amides over time (hydrolysis). Re-test purity (HPLC) every 6 months.

Emergency Response Strategy

5.1 Spills and Exposure

-

PPE: Nitrile gloves (double gloving recommended during synthesis), lab coat, and safety glasses with side shields.

-

Inhalation: Amidoxime dust is an irritant.[1] Use a fume hood or local exhaust ventilation (LEV). If inhaled, move to fresh air immediately.[1][2][3][4]

-

Skin Contact: Wash with copious soap and water.[1][3][5][6] Amidoximes are potential skin sensitizers.[4]

5.2 Fire and Thermal Runaway

-

Fire Extinguishing Media: Water spray, dry chemical, or

. -

Runaway Scenario: If the material in a reactor or dryer begins to self-heat (detected by internal thermocouples):

-

Stop Heating: Immediately cut heat sources.

-

Emergency Cooling: Apply maximum cooling to the jacket.

-

Venting: Ensure the system is vented to a scrubber or safe containment; do not seal the vessel, as gas generation (

,

-

Decomposition Chemistry & Rearrangement Risks

Understanding how the molecule fails is essential for prevention. The diagram below illustrates the two primary degradation pathways.

Figure 2: Decomposition pathways. Note the generation of Hydroxylamine (explosive) or Isocyanates (toxic) depending on conditions.

References

-

PubChem. N'-Hydroxyacetimidamide Compound Summary. National Library of Medicine. Available at: [Link]

- Org. Process Res. Dev.Process Safety Evaluation of Amidoximes. (General reference for amidoxime thermal hazards in scale-up).

- Bretherick's Handbook of Reactive Chemical Hazards.Hydroxylamine and Derivatives. (Standard reference for N-O bond instability).

Sources

Commercial suppliers of N-Hydroxy-2-(o-tolyl)acetimidamide for research

Technical Guide: Commercial Sourcing & Synthesis of N-Hydroxy-2-(o-tolyl)acetimidamide

Executive Summary

N-Hydroxy-2-(o-tolyl)acetimidamide (CAS: 42191-38-8), also known as 2-(o-tolyl)acetamidoxime, is a critical "linchpin" intermediate in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[1] These heterocycles are privileged scaffolds in modern drug discovery, appearing in sphingosine-1-phosphate (S1P) receptor modulators and various kinase inhibitors.[1]

Despite its utility, this specific ortho-substituted isomer often suffers from erratic commercial availability compared to its para and meta counterparts due to steric hindrance challenges in bulk manufacturing. This guide provides a dual-track solution: a vetted commercial sourcing strategy and a self-validating bench protocol for internal synthesis, ensuring your research pipeline remains uninterrupted.

Part 1: Chemical Identity & Specifications

Before sourcing, precise identification is required to avoid isomer confusion (e.g., m-tolyl vs. o-tolyl).

| Property | Specification |

| IUPAC Name | |

| Common Name | 2-(o-Tolyl)acetamidoxime |

| CAS Number | 42191-38-8 |

| Molecular Formula | |

| Molecular Weight | 164.21 g/mol |

| SMILES | CC1=CC=CC=C1CC(=NO)N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water |

Part 2: Commercial Sourcing Landscape

The commercial supply of N-Hydroxy-2-(o-tolyl)acetimidamide is bifurcated into "In-Stock" aggregators and "Make-to-Order" synthesis houses.

Primary Suppliers & Aggregators

Do not rely on a single catalog number. Use the CAS 42191-38-8 or InChIKey for searches across aggregator platforms.

-

Tier 1 (High Probability of Stock):

-

Enamine / ChemSpace: Often hold building block libraries in Kyiv or Riga. Lead time: 1–2 weeks.

-

MolPort: Aggregates stock from smaller boutique synthesis labs.

-

-

Tier 2 (Custom Synthesis / Lead Time >4 Weeks):

-

Aurora Fine Chemicals: Specializes in rare amidoximes.

-

Life Chemicals: frequently lists analogous ortho-substituted scaffolds.

-

Sourcing Decision Matrix

Use the following logic to determine whether to buy or build:

Figure 1: Decision matrix for procuring N-Hydroxy-2-(o-tolyl)acetimidamide based on project constraints.

Part 3: The "Self-Validating" Synthesis Protocol

If commercial stock is unavailable or lead times are prohibitive, the synthesis from 2-(o-tolyl)acetonitrile is robust.[1] The ortho-methyl group introduces steric bulk, requiring slightly more vigorous conditions than standard phenylacetonitriles.

Reaction Scheme

[1]Materials

-

Precursor: 2-(o-Tolyl)acetonitrile (CAS: 22364-68-7) – Widely available (Sigma, TCI).

-

Reagent: Hydroxylamine hydrochloride (

). -

Base: Sodium Carbonate (

) or Triethylamine ( -

Solvent: Ethanol (EtOH) and Water (

).

Step-by-Step Methodology

1. Activation:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydroxylamine HCl (1.5 equivalents) in a minimum amount of water (approx. 2 mL per gram).

-

Add Sodium Carbonate (0.75 equivalents) slowly to neutralize. Note: Evolution of

gas will occur. Wait for effervescence to cease.

2. Addition:

-

Add 2-(o-Tolyl)acetonitrile (1.0 equivalent) to the flask.

-

Add Ethanol to create a roughly 2:1 EtOH:

homogeneous mixture. The nitrile must be fully solvated.

3. Reaction (The "Self-Validating" Step):

-

Heat the mixture to reflux (approx. 80°C) .

-

Validation Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The starting nitrile (

) should disappear, and a new, more polar spot ( -

Time: Due to the ortho-methyl steric hindrance, this may take 6–12 hours (longer than the standard 2-3 hours for unsubstituted analogs).[1]

4. Workup & Purification:

-

Cool to room temperature. Ethanol evaporation is optional but improves yield.

-

Dilute with water. The product often precipitates as a white solid.

-

If Solid: Filter, wash with cold water, and dry.

-

If Oiling Occurs: Extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate. -

Recrystallization: If necessary, recrystallize from Toluene/Hexane or EtOH/Water to remove trace amide byproducts.

Part 4: Quality Control & Data Interpretation

Verify the identity of your sourced or synthesized material using these expected signals.

| Technique | Expected Signal / Interpretation |

| LC-MS (ESI+) | [M+H]+ = 165.1 .[1] Dominant peak.[2] Look for absence of Nitrile (M+H 132) or Amide hydrolysis byproduct (M+H 150). |

| 1H NMR (DMSO-d6) | |

| IR Spectroscopy | 3300-3500 cm⁻¹: Strong O-H and N-H stretching.[1] 1650-1665 cm⁻¹: C=N stretch (characteristic of amidoximes).[1] |

Part 5: Downstream Applications

The primary utility of this compound is the synthesis of 3-(o-tolyl)-1,2,4-oxadiazoles , a bioisostere for esters and amides in medicinal chemistry.

Figure 2: Synthetic pathway utilizing N-Hydroxy-2-(o-tolyl)acetimidamide to generate bioactive 1,2,4-oxadiazoles.[1][3]

Key Mechanistic Insight: The cyclodehydration step (Intermediate

References

-

PubChem. N'-hydroxy-2-(2-methylphenyl)ethanimidamide (CID 16776054).[1] National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. (Discusses general oxime/amidoxime handling). Available at: [Link]

-

Molecules (MDPI). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (Review of amidoxime synthesis conditions). Available at: [Link]

-

Bioorganic & Medicinal Chemistry Letters. Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide derivatives. (Context on tolyl-amide derivatives). Available at: [Link]

Sources

Preliminary Cytotoxicity Screening of N-Hydroxy-2-(o-tolyl)acetimidamide

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The preliminary assessment of a novel compound's interaction with biological systems is a cornerstone of modern drug discovery and chemical safety evaluation.[1][2] This guide provides a comprehensive, technically-grounded framework for conducting the initial cytotoxicity screening of N-Hydroxy-2-(o-tolyl)acetimidamide, a small molecule with potential bioactivity inferred from its structural class. As direct cytotoxicity data for this specific compound is not prevalent in existing literature, this document serves as a prospective manual, detailing the scientific rationale, experimental design, and robust methodologies required to generate a foundational toxicity profile. We will proceed from the strategic selection of cellular models to a multi-assay approach for assessing cell viability and membrane integrity, culminating in the analysis and interpretation of data to guide subsequent research.

Introduction to N-Hydroxy-2-(o-tolyl)acetimidamide

N-Hydroxy-2-(o-tolyl)acetimidamide belongs to the class of N-hydroxyamidines, which are characterized by a hydroxyl group attached to one nitrogen of an amidine core. This functional group is a known pharmacophore.[3] Related structures, such as hydroxamic acids and other acetamide derivatives, have been identified as potent inhibitors of various enzymes, including metalloproteinases like tumor necrosis factor-alpha converting enzyme (TACE) and histone deacetylases (HDACs).[4][5][6] These enzymes play critical roles in inflammation and cancer progression. Given these precedents, it is plausible that N-Hydroxy-2-(o-tolyl)acetimidamide may exhibit biological activity, making a thorough evaluation of its cytotoxic potential an essential first step.[6]

Cytotoxicity refers to the capacity of a substance to inflict damage on a cell.[7] This screening process is not merely about identifying overt toxicity but about determining the therapeutic window—the concentration range where a compound might exert a desired biological effect without causing unacceptable harm to healthy cells.[2]

The Imperative of a Multi-Assay Screening Strategy

No single assay can fully capture the complexity of a compound's cytotoxic potential. A robust preliminary screen relies on the principle of orthogonal validation, wherein multiple assays measuring different cellular parameters are employed. This approach mitigates the risk of false positives or negatives that can arise from compound interference with a single assay's chemistry and provides a more holistic view of the potential mechanism of cell death.

This guide advocates for a two-pronged primary screening approach:

-

Metabolic Viability Assessment: To measure the effect on cellular metabolic function, a key indicator of overall cell health.

-

Cell Membrane Integrity Assessment: To directly quantify cell death resulting from compromised plasma membranes.

Foundational Experimental Design

Strategic Cell Line Selection

The choice of cell line is a critical variable that dictates the relevance of the obtained data.[8] A well-conceived preliminary screen should include at least two types of cell lines to provide initial insights into potential selectivity.

-

Tumor Cell Line: Selection should be guided by the hypothetical therapeutic target. For instance, if the compound is being explored for anti-cancer properties based on its structural similarity to HDAC inhibitors, a relevant cancer cell line such as A549 (human lung carcinoma) or MCF-7 (human breast adenocarcinoma) would be appropriate.

-

Non-Tumorigenic "Normal" Cell Line: To assess general cytotoxicity, a healthy cell line is crucial. MRC-5 (human fetal lung fibroblast) or hTERT immortalized fibroblasts are excellent choices as they represent non-cancerous, diploid cells and are frequently used in toxicity testing.[9][10]

Compound Handling and Dose-Response Curve

-

Solubilization: The compound must be fully solubilized to ensure accurate and reproducible dosing. A stock solution is typically prepared in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM).

-

Vehicle Control: All experiments must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO as the highest dose of the test compound. This is critical to ensure that the observed effects are due to the compound and not the solvent.

-

Dose Range: A wide, logarithmic dose range is recommended for the initial screen to capture the full dose-response curve. A typical range might span from 0.1 µM to 100 µM.

Phase 1: Primary Cytotoxicity Assessment

This phase focuses on determining the concentration at which the compound reduces cell viability by 50% (IC50).

MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[11] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Caption: Workflow for the MTT cell viability assay.

-

Cell Plating: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[11] Include wells with medium only for background control.

-

Incubation: Allow cells to adhere and recover by incubating for 12-24 hours at 37°C in a 5% CO₂ atmosphere.[11]

-

Compound Addition: Prepare serial dilutions of N-Hydroxy-2-(o-tolyl)acetimidamide in culture medium from a DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include untreated and vehicle control wells.

-

Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12][14]

-

Formazan Development: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[11]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[12][14] Mix thoroughly on an orbital shaker to ensure complete dissolution.[12]

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][14]

LDH Assay: A Measure of Membrane Permeability

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[15][16] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[7][17] The assay involves a coupled enzymatic reaction where LDH converts lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) into a colored formazan product, measurable by its absorbance.[15][18]

Caption: Workflow for the LDH cytotoxicity assay.

-

Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to set up three additional control wells in triplicate:[1]

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Untreated cells, to which a lysis buffer (e.g., Triton X-100) is added 45 minutes before sample collection.

-

Background Control: Medium only.

-

-

Sample Collection: Gently centrifuge the plate (if cells are in suspension) or proceed directly. Carefully transfer 50 µL of the cell culture supernatant from each well to a fresh 96-well plate.[18]

-

Reaction Initiation: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.[1]

-

Incubation: Incubate the plate for 30 minutes at room temperature, ensuring it is protected from light.[1]

-

Reaction Termination: Add 50 µL of a stop solution (as provided by the assay kit) to each well.

-

Data Acquisition: Measure the absorbance at 490 nm within one hour.[15]

Data Analysis and Interpretation

Calculation and Presentation of IC50 Values

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's cytotoxic potency.[1]

-

Background Subtraction: Subtract the average absorbance of the medium-only wells from all other readings.

-

Normalization:

-

For MTT: Calculate the percentage of viability for each compound concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

-

For LDH: Calculate the percentage of cytotoxicity using the formula:[1] % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

-

-

IC50 Determination: Plot the normalized data (Y-axis) against the log of the compound concentration (X-axis). Use a non-linear regression model (e.g., [Inhibitor] vs. normalized response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data should be presented in a clear, tabular format for easy comparison.[1]

| Cell Line | Assay | Exposure Time (hours) | IC50 (µM) [95% CI] |

| A549 (Cancer) | MTT | 48 | Calculated Value |

| A549 (Cancer) | LDH | 48 | Calculated Value |

| MRC-5 (Normal) | MTT | 48 | Calculated Value |

| MRC-5 (Normal) | LDH | 48 | Calculated Value |

Phase 2: Unveiling the Mechanism of Cell Death

If the primary screen reveals significant cytotoxicity, particularly with selectivity for cancer cells, the next logical step is to investigate the mode of cell death. The two major modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[16]

Apoptosis vs. Necrosis

Apoptosis is a highly regulated process characterized by specific morphological and biochemical events, including cell shrinkage, membrane blebbing, and the activation of a family of proteases called caspases.[19] Necrosis is a more chaotic process resulting from acute injury, leading to cell swelling and lysis.[16] Assays that can distinguish between these processes are invaluable.

Key Apoptosis Assays

-

Caspase-3/7 Activation Assay: The activation of effector caspases 3 and 7 is a hallmark of apoptosis.[19] Assays like the Caspase-Glo® 3/7 assay use a luminogenic substrate containing the DEVD peptide, which is cleaved by active caspase-3/7 to produce a luminescent signal proportional to enzyme activity.[20]

-

Annexin V Staining: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye, allowing for the detection of apoptotic cells via flow cytometry or fluorescence microscopy.[20][22]

Hypothetical Mechanism of Action and Signaling

Given that related hydroxamic acid derivatives are known to inhibit HDACs, a plausible hypothesis is that N-Hydroxy-2-(o-tolyl)acetimidamide could induce apoptosis through a similar mechanism. HDAC inhibition can lead to the hyperacetylation of histones and other proteins, such as p53, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway.

Caption: Hypothetical apoptotic pathway initiated by the compound.

Conclusion and Strategic Next Steps

This guide outlines a robust, multi-faceted strategy for the preliminary cytotoxicity screening of N-Hydroxy-2-(o-tolyl)acetimidamide. By integrating assays that measure both metabolic viability (MTT) and membrane integrity (LDH), researchers can generate a reliable initial dataset and calculate IC50 values across different cell types. A positive "hit"—defined as potent and selective activity against a cancer cell line—should be followed by mechanistic studies, such as apoptosis assays, to elucidate the mode of action. The resulting comprehensive profile is indispensable for making informed decisions about the compound's potential for further development as a therapeutic agent or its risks as a chemical entity.

References

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

IT Medical Team. (n.d.). Mechanisms in pharmacological studies of cytotoxic drugs. Retrieved from [Link]

-

Schmitt, P. (2024, June 28). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lett., 16, 15-16. Retrieved from [Link]

- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.

-

Quartzy. (2017, May 1). Cell viability assays: MTT assay application and protocol. Retrieved from [Link]

-

Guengerich, F. P. (n.d.). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. PMC. Retrieved from [Link]

-

ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

-

Hendry, D. (2024, November 4). Drug Toxicity Mechanisms Implications and Prevention Strategies. Toxicology Open Access, 10, 305. Retrieved from [Link]

-

Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from [Link]

-

Department of Chemistry and Biochemistry, University of Wisconsin-La Crosse. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase. Retrieved from [Link]

-

Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

-

Leist, M., et al. (n.d.). Highlight report: Cell type selection for toxicity testing. PMC. Retrieved from [Link]

-

Troll, J. V., et al. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Retrieved from [Link]

-

Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

-

BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? Retrieved from [Link]

-

Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]

-

Analyst (RSC Publishing). (2016, October 19). Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach. DOI:10.1039/C6AN01596D. Retrieved from [Link]

-

ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials? Retrieved from [Link]

-

Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. Retrieved from [Link]

-

Narender, T., et al. (2011, November 1). Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity. PubMed. Retrieved from [Link]

-

Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol, 8, 238. Retrieved from [Link]

-

SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

PubMed. (2005, January 3). N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a novel hydroxamic acid-based inhibitor of aminopeptidase N and its anti-angiogenic activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Hydroxyacetamidine. PubChem. Retrieved from [Link]

-

Nature. (n.d.). DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. Retrieved from [Link]

-

ScienceOpen. (n.d.). Exploring the links between peptoid antibacterial activity and toxicity. Retrieved from [Link]

-

PubMed. (2003, June 16). Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). Retrieved from [Link]

-

PubMed. (2007, March 1). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N'-hydroxyethanimidamide. PubChem. Retrieved from [Link]

-

PubMed. (2017, April). Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects and antitumor cytotoxicity. Retrieved from [Link]

-

PubMed. (2021, July 1). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Mild catalyzed imino Diels-Alder reaction for the synthesis of N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamide deriv. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. PMC. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). (R)-2-amino-2-(4-hydroxyphenyl)acetamide Properties. Retrieved from [Link]

-

MDPI. (2022, August 8). Antimicrobial and Cytotoxic Cyathane-Xylosides from Cultures of the Basidiomycete Dentipellis fragilis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinoline-4-yl)formamide (1a-h) under optimal conditions. Retrieved from [Link]

-

Frontiers. (2025, September 5). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Retrieved from [Link]

-

MDPI. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. omicsonline.org [omicsonline.org]

- 3. DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a novel hydroxamic acid-based inhibitor of aminopeptidase N and its anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel N-hydroxybenzamides incorporating 2-oxoindoline with unexpected potent histone deacetylase inhibitory effects and antitumor cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. atcc.org [atcc.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. blog.quartzy.com [blog.quartzy.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.com.cn]

- 20. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach - Analyst (RSC Publishing) DOI:10.1039/C6AN01596D [pubs.rsc.org]

Methodological & Application

Application Note: N-Hydroxy-2-(o-tolyl)acetimidamide (NH-oTA) in Cancer Research

Executive Summary & Mechanism of Action

N-Hydroxy-2-(o-tolyl)acetimidamide (referred to herein as NH-oTA ) represents a class of aryl-acetamidoximes designed to overcome the pharmacological limitations of Hydroxyurea (HU). Unlike classical RNR inhibitors, NH-oTA exhibits a dual-mechanism of cytotoxicity :

-

Primary Mechanism (RNR Inhibition): NH-oTA targets the M2 subunit (RRM2) of Ribonucleotide Reductase. The amidoxime moiety acts as a radical scavenger, quenching the tyrosyl free radical (Tyr•) essential for the reduction of ribonucleotides to deoxyribonucleotides (dNTPs).[1][2][3] This depletion halts DNA synthesis, forcing cells into S-phase arrest .

-

Secondary Mechanism (NO Donation): Upon intracellular metabolism by cytochrome P450 enzymes (specifically CYP1A1/CYP1A2), the amidoxime group is oxidized to release Nitric Oxide (NO) . High concentrations of intracellular NO induce mitochondrial depolarization, cytochrome c release, and subsequent apoptosis.

This dual action makes NH-oTA particularly potent against drug-resistant leukemic lines (e.g., HL-60, L1210) and solid tumors (e.g., HepG2, A549) where standard hydroxyurea therapy fails due to poor lipophilicity or enzyme upregulation.

Mechanistic Pathway Diagram

Figure 1: Dual-action pathway of NH-oTA inducing apoptosis via RNR inhibition and NO-mediated mitochondrial stress.

Compound Preparation & Handling[5][6][7]

Critical Safety Note: Amidoximes are potential NO donors.[4] Handle in a fume hood. Avoid contact with strong oxidizing agents.

| Parameter | Specification |

| Molecular Formula | |

| Molecular Weight | 164.21 g/mol |

| Solubility | Soluble in DMSO (>50 mM), Ethanol. Poorly soluble in water. |

| Stock Solution | Prepare 100 mM stock in DMSO . Aliquot into amber tubes (light sensitive). |

| Storage | -20°C (Stock stable for 3 months). Avoid freeze-thaw cycles. |

| Vehicle Control | DMSO (Final concentration in culture must be < 0.5%). |

Experimental Protocols

Protocol A: Determination of IC50 (Cytotoxicity)

Objective: To establish the effective antiproliferative concentration range.

Materials:

-

Cancer Cell Lines: HL-60 (Suspension), HepG2 (Adherent).

-

Reagent: CCK-8 (Cell Counting Kit-8) or MTT.

-

Plate: 96-well flat bottom (clear).

Procedure:

-

Seeding:

-

Adherent (HepG2): Seed 5,000 cells/well in 100 µL media. Incubate 24h for attachment.

-

Suspension (HL-60): Seed 10,000 cells/well in 100 µL media.

-

-

Treatment:

-

Prepare serial dilutions of NH-oTA in complete media: 0, 1, 5, 10, 25, 50, 100 µM .

-

Add 100 µL of 2X drug solution to wells (Final Vol: 200 µL).

-

Include Vehicle Control (0.1% DMSO) and Positive Control (Hydroxyurea, 500 µM).

-

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Readout:

-

Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours.

-

Measure Absorbance at 450 nm .

-

-

Analysis: Plot log(concentration) vs. % Viability. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Intracellular dNTP Pool Quantification (RNR Activity)

Objective: To validate the inhibition of Ribonucleotide Reductase by measuring the depletion of dATP and dCTP pools.

Methodology: High-Performance Liquid Chromatography (HPLC).[5]

Procedure:

-

Treatment: Treat

cells (log phase) with NH-oTA (at IC50 and 2x IC50) for 24 hours . -

Extraction:

-

Harvest cells and wash 2x with ice-cold PBS.

-

Resuspend pellet in 60% Methanol (ice-cold). Vortex vigorously.

-

Incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

-

Lyophilize supernatant and resuspend in 100 µL HPLC grade water.

-

-

HPLC Setup:

-

Column: Anion exchange column (e.g., Partisil-10 SAX).

-

Buffer A: 0.007 M

(pH 3.8). -

Buffer B: 0.25 M

+ 0.5 M KCl (pH 4.5). -

Gradient: Linear gradient from 0% to 100% Buffer B over 30 mins.

-

-

Detection: UV Absorbance at 254 nm.

-

Validation: Compare peak areas of dCTP and dATP against standard curves. Expect >50% reduction in dNTP pools compared to control.

Protocol C: Intracellular Nitric Oxide (NO) Detection

Objective: To confirm the NO-donating capability of the amidoxime moiety.

Reagent: DAF-FM Diacetate (Cell-permeable fluorescent probe).

Procedure:

-

Preparation: Seed cells in 6-well plates or confocal dishes.

-

Loading:

-

Wash cells with PBS.

-

Incubate with 5 µM DAF-FM Diacetate in serum-free media for 30 min at 37°C.

-

Wash 3x with PBS to remove excess probe.

-

-

Treatment: Add NH-oTA (50 µM) in complete media.

-

Time-Course: Monitor fluorescence at 0, 1, 3, and 6 hours.

-

Imaging/Flow Cytometry:

-

Excitation: 495 nm / Emission: 515 nm (FITC channel).

-

Positive Control: Sodium Nitroprusside (SNP, 100 µM).

-

Negative Control: L-NAME (NOS inhibitor) - Note: L-NAME should NOT inhibit NH-oTA induced NO if the mechanism is P450-dependent, serving as a mechanistic check.

-

Protocol D: Synergistic Combination Screening

Objective: To evaluate synergy with Nucleoside Analogs (e.g., Gemcitabine or Cytarabine).

Rationale: RNR inhibition by NH-oTA lowers endogenous dNTP pools, reducing competition for the incorporation of nucleoside analogs into DNA, thereby potentiating their toxicity.

Workflow Diagram:

Figure 2: Workflow for validating synergistic drug combinations.

Procedure:

-

Matrix Design: Based on single-agent IC50s, design a checkerboard or constant-ratio combination (e.g., IC50 of NH-oTA + IC50 of Gemcitabine).

-

Ratios: Test mixtures at 0.25x, 0.5x, 1x, 2x, and 4x of the respective IC50s.

-

Calculation: Use CompuSyn software or the equation:

-

CI < 1: Synergism (Desired)

-

CI = 1: Additive

-

CI > 1: Antagonism

-

Expected Results & Troubleshooting

| Assay | Expected Outcome | Troubleshooting |

| Cell Cycle | Accumulation in S-phase (early) or G1/S boundary. | If G2/M arrest occurs, check for off-target tubulin effects. |

| Western Blot | Increased p53 , γ-H2AX (DNA damage marker). Decreased RRM2 protein levels (destabilization). | If RRM2 levels are stable, inhibition may be purely catalytic (radical scavenging) rather than degradative. |

| NO Detection | Significant fluorescence increase within 3-6 hours. | If signal is weak, ensure cells express CYP1A1/1A2. Pre-treat with CYP inducer (e.g., Omeprazole) to verify mechanism. |

References

-

Szekeres, T., et al. (1997). "Biochemical and antitumor activity of trimidox, a new inhibitor of ribonucleotide reductase." Cancer Chemotherapy and Pharmacology, 40(1), 71-76.

-

Finch, R. A., et al. (2000). "Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity." Biochemical Pharmacology, 59(8), 983-991.

-

Clement, B., et al. (2005). "Amidoximes as prodrugs for amidines: N-hydroxylation of amidines by cytochrome P450 and other enzymes." Drug Metabolism Reviews, 37(1), 21-35.

-

Horváth, Z., et al. (2004). "Amidox, an inhibitor of ribonucleotide reductase, potentiates the action of Ara-C in HL-60 human promyelocytic leukemia cells."[6] Nucleosides, Nucleotides and Nucleic Acids, 23(8-9), 1541-1544.[6]

-

Tang, K., et al. (2019). "Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors." Molecules, 24(13), 2470.

Sources

- 1. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Amidox, an inhibitor of ribonucleotide reductase, potentiates the action of Ara-C in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Utilizing N-Hydroxy-2-(o-tolyl)acetimidamide as a Prodrug for Amidines

Abstract & Introduction

The Challenge: Amidine-functionalized small molecules represent a critical class of serine protease inhibitors (e.g., thrombin, Factor Xa) and antimicrobial agents.[1] However, the high basicity (

The Solution: N-hydroxylation of the amidine to form an amidoxime (

Scope: This application note details the development of N-Hydroxy-2-(o-tolyl)acetimidamide (Prodrug) as a model system to deliver 2-(o-tolyl)acetimidamide (Active Drug). We provide validated protocols for synthesis, in vitro metabolic stability, and bioanalytical quantification.

Mechanism of Action: The mARC Pathway

The bioactivation of N-Hydroxy-2-(o-tolyl)acetimidamide relies on a specialized three-component mitochondrial enzyme system. Unlike Cytochrome P450-mediated oxidations, this is a reductive pathway.

Activation Cascade

-

Absorption: The uncharged amidoxime permeates the intestinal epithelium.

-

Transport: The prodrug enters the hepatocyte and diffuses into the mitochondria.

-

Reduction: The mARC enzyme, utilizing molybdenum cofactor (Moco), catalyzes the N-O bond cleavage.

-

Electron Transfer: Electrons are supplied by NADH , transferred via NADH-cytochrome b5 reductase (Cyb5R) to Cytochrome b5 (Cyt b5) , and finally to mARC.

Pathway Visualization

Figure 1: The electron transport chain from NADH to mARC required for the reduction of the amidoxime prodrug.

Experimental Protocols

Chemical Synthesis of N-Hydroxy-2-(o-tolyl)acetimidamide

Objective: Synthesis of the amidoxime prodrug from the corresponding nitrile precursor.

Materials:

-

2-Methylbenzyl cyanide (o-Tolylacetonitrile) [CAS: 22364-68-7]

-

Hydroxylamine hydrochloride (

) -

Potassium carbonate (

) or Triethylamine (

Protocol:

-

Preparation: In a 100 mL round-bottom flask, dissolve Hydroxylamine hydrochloride (20 mmol, 1.39 g) and Potassium carbonate (10 mmol, 1.38 g) in Ethanol (30 mL). Stir at room temperature for 30 minutes to release free hydroxylamine.

-

Addition: Add 2-Methylbenzyl cyanide (10 mmol, 1.31 g) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor reaction progress by TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot ( -

Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

-

Characterization: Confirm structure via

-NMR (DMSO-

In Vitro Bioactivation Assay (mARC Activity)

Objective: Assess the conversion rate of the prodrug to the active amidine using subcellular fractions. Note: Cytosolic fractions lack mARC; mitochondrial fractions are required.

Materials:

-

Porcine or Human Liver Mitochondrial Fraction (HLM/PLM)

-

NADH (1 mM final concentration)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Benzamidine (Internal Standard)

Protocol:

-

Incubation Mix: Prepare a mixture containing:

-

930

Phosphate Buffer (pH 7.4) -

50

Mitochondrial protein (10 mg/mL stock, final 0.5 mg/mL) -

10

Prodrug stock (10 mM in DMSO, final 100

-

-

Pre-incubation: Equilibrate at

for 5 minutes. -

Initiation: Add 10

NADH (100 mM stock) to initiate the reaction. -

Sampling: At

minutes, remove 100 -

Quenching: Immediately add 100

ice-cold Acetonitrile containing Internal Standard (Benzamidine, 5 -

Processing: Vortex for 30 seconds, centrifuge at 14,000 x g for 10 minutes. Collect supernatant for HPLC analysis.

Control: Run a "No NADH" control to rule out non-enzymatic degradation.

Bioanalytical Methods (HPLC-UV/MS)

Objective: Separate and quantify the prodrug (amidoxime) and active drug (amidine).

Challenge: Amidines are highly polar and basic, often leading to peak tailing on standard C18 columns.

Chromatographic Conditions:

-

Column: C18 end-capped polar-embedded column (e.g., Synergi Hydro-RP or similar), 150 x 4.6 mm, 4

. -

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (pH 4.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5%

60% B -

10-12 min: 60% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm (amidine

) or MS (ESI+).

Data Analysis:

| Analyte | Retention Time (approx) | MS Transition (ESI+) | Notes |

| Amidine (Active) | 3.5 min | Elutes early due to polarity. | |

| Amidoxime (Prodrug) | 7.2 min | Loss of oxygen [M-16]. | |

| Benzamidine (IS) | 4.1 min | - |

In Vivo Pharmacokinetic Strategy

To validate the prodrug concept, a comparative PK study in rats is recommended.

Study Design:

-

Group A (IV): Administer 2-(o-tolyl)acetimidamide (Active Drug) intravenously (1 mg/kg). This establishes the absolute bioavailability baseline (

). -

Group B (Oral - Drug): Administer 2-(o-tolyl)acetimidamide orally (10 mg/kg). Expect low exposure.

-

Group C (Oral - Prodrug): Administer N-Hydroxy-2-(o-tolyl)acetimidamide orally (equimolar dose).

Calculation of Bioavailability (

Note: The AUC for Group C must be measured for the active drug , not the prodrug.

Troubleshooting & Critical Parameters

Stability Issues

-

Thermal Instability: Amidoximes can undergo thermal decomposition (Tiemann rearrangement) at high temperatures. Do not exceed

during synthesis. -

Photosensitivity: Store N-hydroxy compounds in amber vials to prevent radical formation.

Assay Validity

-

Enzyme Source: Do not use S9 or cytosolic fractions alone. The mARC system is strictly mitochondrial. If using recombinant enzymes, you must reconstitute mARC, Cyt b5, and Cyb5R in a 1:1:1 molar ratio with liposomes.

-

Cofactors: NADH is the obligate electron donor. NADPH is significantly less efficient for the Cyb5R system.

References

-

Discovery of mARC: Havemeyer, A., et al. (2006). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system." Journal of Biological Chemistry. Link

-

Prodrug Concept: Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as prodrugs of amidines." Drug Metabolism Reviews. Link

-

HPLC Methods: Kotthaus, J., et al. (2011).[5] "Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes)." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

mARC Review: Ott, G., et al. (2023). "The mitochondrial amidoxime reducing component (mARC): from prodrug-activation mechanism to drug-metabolizing enzyme." Journal of Biological Chemistry. Link

-

Synthesis Protocol: Plaziak, A. S., et al. (2014). "Synthesis and structural characterization of some new N-hydroxy-2-arylacetimidamides." Journal of Molecular Structure. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. fulir.irb.hr [fulir.irb.hr]

- 3. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical methods for quantifying N-Hydroxy-2-(o-tolyl)acetimidamide in biological samples

Executive Summary & Chemical Context

N-Hydroxy-2-(o-tolyl)acetimidamide (HTA) represents a class of aryl-acetamidoximes often encountered as metabolic intermediates or prodrug moieties designed to improve the oral bioavailability of amidine-based drugs.

The quantification of HTA poses two distinct bioanalytical challenges:

-

The "mARC" Trap: Amidoximes are rapidly reduced to their corresponding amidines by the mitochondrial amidoxime reducing component (mARC) system and cytochrome b5, particularly in liver and kidney homogenates, and to a lesser extent in plasma [1].

-

Thermal & pH Instability: The N-O bond is susceptible to homolytic cleavage or dehydration to nitriles under high-temperature conditions (making GC-MS unsuitable) or extreme pH.

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. It prioritizes pre-analytical stabilization to freeze the metabolic state at the moment of collection, ensuring data integrity.

Pre-Analytical Stabilization: The "Time-Zero" Protocol

Standard EDTA plasma collection is insufficient for HTA due to rapid ex vivo enzymatic reduction. The following protocol utilizes immediate acidification and protein precipitation to halt enzymatic activity.

Mechanism of Instability

The primary risk is the enzymatic reduction of the N-hydroxy group:

Stabilization Workflow (Graphviz)

Figure 1: Critical stabilization workflow to prevent ex vivo reduction of the amidoxime moiety.

Sample Preparation Protocol

We utilize a Supported Liquid Extraction (SLE) method over standard Protein Precipitation (PPT) to minimize matrix effects (phospholipids) which often suppress ionization in the early eluting region where amidoximes typically appear.

Materials:

-

Internal Standard (IS):

-N-Hydroxy-2-(o-tolyl)acetimidamide (or generic analog like -

Buffer: 100 mM Ammonium Acetate (pH 9.0).

-

Extraction Solvent: MTBE (Methyl tert-butyl ether) / Ethyl Acetate (80:20 v/v).

Step-by-Step Procedure:

-

Aliquot: Transfer 100 µL of acidified plasma into a 96-well plate.

-

IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL).

-

Basification: Add 100 µL of 100 mM Ammonium Acetate (pH 9.0).

-

Why? HTA is a weak base (

). Increasing pH drives it into the uncharged state, improving partitioning into organic solvent.

-

-

Loading: Load the total volume (~210 µL) onto a synthetic SLE plate (e.g., Biotage ISOLUTE® SLE+).

-

Soak: Apply gentle vacuum to initiate loading, then wait 5 minutes for complete absorption.

-

Elution: Apply 1 mL of MTBE/Ethyl Acetate (80:20). Allow to flow by gravity for 5 mins, then apply vacuum.

-

Evaporation: Evaporate to dryness under

at 40°C. -

Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Methodology

Chromatographic separation must resolve HTA from its potential reduced amidine metabolite and endogenous interferences.

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm) | The biphenyl phase provides enhanced |

| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol often yields higher sensitivity for nitrogenous bases than Acetonitrile. |

| Flow Rate | 0.5 mL/min | Optimal for UHPLC efficiency. |

| Column Temp | 40°C | Reduces backpressure and improves peak shape. |

| Injection Vol | 5 µL | Minimizes solvent effects. |

Gradient Profile

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.5 | 5 (Stop) |

Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (ESI+) mode.

-

Precursor Ion:

-

Calculation:

(MW 164.21) +

-

-

Primary Transition (Quantifier):

-

Mechanism: Loss of

(Dehydroxylation) or

-

-

Secondary Transition (Qualifier):

-

Mechanism: Cleavage of the benzyl bond, leaving the methyl-tropylium ion or similar aromatic fragment.

-

Validation & Scientific Integrity (E-E-A-T)

To ensure the method meets regulatory standards (FDA/EMA M10), the following specific tests are mandatory for this analyte.

A. Stability Assessment (The "Self-Validating" System)

You must prove that the sample handling preserves the analyte.

-

Bench-Top Stability: Spiked plasma left at room temperature for 0, 1, 2, and 4 hours.

-

Acceptance: Deviation < 15% from T0.

-

Failure Mode: If HTA decreases, check for corresponding increase in the Amidine metabolite peak.

-

-

Freeze-Thaw: 3 cycles from -80°C to RT.

B. Matrix Effect Quantification

Amidoximes are polar and elute early, making them susceptible to phospholipid suppression.

Calculate Matrix Factor (MF):

-

Target:

. If

C. Metabolic Logic Diagram

Understanding the biological fate of HTA ensures you are measuring the right compound and not a conversion artifact.

Figure 2: Metabolic pathways affecting HTA quantification. The reduction to Amidine is the primary stability concern.

Troubleshooting & Expert Insights

-

Peak Tailing: Amidoximes can chelate with trace metals in the LC system.

-

Solution: Passivate the system with 0.1% Phosphoric acid or use a "Medronic" acid-resistant stainless steel column hardware.

-

-

In-Source Fragmentation: HTA is thermally labile. If you see high background noise or low sensitivity, lower the Desolvation Temperature (keep < 400°C) and Source Offset voltage. The N-O bond is weak; excessive energy will break it before the quadrupole.

-

Carryover: The hydrophobic tolyl group may stick to injector seals. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

References

Application Note: A Robust High-Throughput Screening Assay for the Identification of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Using N-Hydroxy-2-(o-tolyl)acetimidamide as a Control

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunometabolic checkpoint enzyme that plays a pivotal role in tumor immune evasion by catabolizing the essential amino acid L-tryptophan.[1][2] This activity suppresses the function of effector T cells and promotes an immunosuppressive tumor microenvironment, making IDO1 a high-priority target in immuno-oncology.[3][4] This guide provides a detailed, field-proven protocol for a cell-based, high-throughput screening (HTS) assay designed to identify and characterize novel IDO1 inhibitors. We utilize N-Hydroxy-2-(o-tolyl)acetimidamide, a representative of the potent hydroxyamidine class of inhibitors, as a reference compound to ensure assay validity and performance. The described methodology is robust, reproducible, and tailored for researchers in drug discovery seeking to advance new cancer immunotherapies.

Introduction: The Rationale for Targeting IDO1

Cancer cells employ numerous strategies to evade destruction by the immune system, with metabolic reprogramming being a key mechanism.[1] The enzyme IDO1, a heme-containing dioxygenase, has emerged as a central player in creating an immunosuppressive tumor microenvironment (TME).[1][5] IDO1 initiates the first and rate-limiting step of the kynurenine pathway, converting L-tryptophan into N-formylkynurenine.[2][6] This enzymatic action fosters immune tolerance through two primary mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid, inhibits the proliferation and function of effector T cells, which are critical for anti-tumor immunity.[7]